iHAC

PROTAC CDK6 degradation DC50

PROTAC CDK4/6 degrader 1 (Compound 7f) eliminates both CDK4 and CDK6 proteins via ubiquitination, achieving DC50 values of 10.5 nM (CDK4) and 2.5 nM (CDK6) — a 4.2:1 selectivity ratio. Unlike traditional inhibitors (e.g., palbociclib) that only block kinase activity, 7f removes the entire scaffold, preventing resistance. Validated in Jurkat cells (IC50 = 0.18 μM) with confirmed G1 arrest and apoptosis. Choose 7f for mechanistic studies requiring nanomolar dual degradation without micromolar off-target effects common to HSP90-recruiting PROTACs.

Molecular Formula C50H46ClIN16O7S3
Molecular Weight 1241.6 g/mol
Cat. No. B15571072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiHAC
Molecular FormulaC50H46ClIN16O7S3
Molecular Weight1241.6 g/mol
Structural Identifiers
InChIInChI=1S/C50H46ClIN16O7S3/c1-27-28(2)76-49-42(27)43(30-7-11-32(51)12-8-30)59-36(46-63-61-29(3)68(46)49)21-40(69)56-23-33-24-65(64-62-33)17-4-6-41(70)67(19-15-53)78(72,73)34-13-9-31(10-14-34)48(71)55-16-5-18-66-47-44(45(54)57-25-58-47)60-50(66)77-39-22-38-37(20-35(39)52)74-26-75-38/h7-14,20,22,24-25,36H,4-6,16-19,21,23,26H2,1-3H3,(H,55,71)(H,56,69)(H2,54,57,58)/t36-/m0/s1
InChIKeyUSXXWWOGOWIGIQ-BHVANESWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK4/6 degrader 1 (Compound 7f/iHAC): A Dual CDK4 and CDK6 Degrader for Cell Cycle and Apoptosis Research


PROTAC CDK4/6 degrader 1 (Compound 7f; CAS: 3025082-14-5) is a rationally designed proteolysis-targeting chimera (PROTAC) that functions as a dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6). Unlike traditional small-molecule inhibitors that merely occupy the ATP-binding pocket, this bifunctional molecule recruits the E3 ubiquitin ligase machinery to induce polyubiquitination and subsequent proteasomal degradation of both CDK4 and CDK6 proteins. The compound is derived from a CDK4/6-targeting ligand conjugated via an optimized linker to an E3 ligase-recruiting moiety, achieving degradation DC50 values of 10.5 nM for CDK4 and 2.5 nM for CDK6 . It was developed using a rational drug design approach that required synthesizing only 10 compounds to identify an effective CDK4/6 protein degrader, representing a streamlined discovery strategy [1]. In functional assays, it inhibits Jurkat cell proliferation with an IC50 of 0.18 μM and induces G1 phase cell cycle arrest and apoptosis .

Why Generic CDK4/6 Inhibitors Cannot Substitute for PROTAC CDK4/6 degrader 1 in Degradation-Dependent Research


CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) and CDK4/6-targeting PROTAC degraders are not functionally interchangeable despite sharing overlapping target space. Inhibitors bind reversibly or irreversibly to the kinase active site, requiring sustained target occupancy to maintain pathway suppression; they leave the CDK4/6 protein scaffold intact, which may retain kinase-independent scaffolding functions that contribute to resistance [1]. PROTAC degraders, by contrast, eliminate the entire target protein, abolishing both enzymatic and non-enzymatic activities. Furthermore, palbociclib-based PROTACs have demonstrated efficacy in cells resistant to CDK4/6 inhibitors such as palbociclib, indicating that degradation overcomes inhibitor resistance mechanisms [2]. The CDK4/6 selectivity profile also differs: the parent inhibitor palbociclib exhibits IC50 values of 11 nM for CDK4/D1 and 16 nM for CDK6/D1, whereas PROTAC CDK4/6 degrader 1 achieves DC50 values of 10.5 nM and 2.5 nM respectively, with a distinct CDK4:CDK6 degradation ratio that differs from the inhibitor's inhibition profile . Substituting a PROTAC with a generic inhibitor in degradation-focused studies fundamentally alters the experimental mechanism and outcome variables.

PROTAC CDK4/6 degrader 1 (Compound 7f): Quantitative Differentiation Evidence Versus CDK4/6 PROTAC Comparators


CDK6 Degradation Potency: PROTAC CDK4/6 degrader 1 (DC50 = 2.5 nM) Versus BSJ-03-204 Inhibition IC50

PROTAC CDK4/6 degrader 1 (Compound 7f) achieves CDK6 degradation with a DC50 of 2.5 nM . In contrast, the widely used Palbociclib-based PROTAC comparator BSJ-03-204 is characterized by inhibition IC50 values of 10.4 nM for CDK6/D1, rather than degradation DC50 values . The degradation potency of 7f (2.5 nM) exceeds the inhibitory potency of BSJ-03-204 (10.4 nM) by approximately 4.2-fold, though these metrics measure fundamentally different endpoints (protein degradation versus kinase inhibition). Notably, BSJ-03-204 degrades IKZF1/3 minimally, demonstrating CRBN-dependent selectivity, while 7f's broader degradation profile has not been fully characterized in published datasets, representing an area for further investigation .

PROTAC CDK6 degradation DC50

CDK4 Degradation: PROTAC CDK4/6 degrader 1 (DC50 = 10.5 nM) Versus HEMTAC CDK4/6 Degrader 1 (Kd = 35.7 μM)

PROTAC CDK4/6 degrader 1 (Compound 7f) degrades CDK4 with a DC50 of 10.5 nM in cellular assays [1]. By comparison, HEMTAC CDK4/6 degrader 1, an HSP90-recruiting PROTAC that also targets CDK4/6, exhibits a binding affinity Kd of 35.7 μM (35,700 nM) — approximately 3,400-fold weaker than 7f's degradation DC50 . While Kd and DC50 are distinct parameters (binding affinity versus functional degradation potency), the magnitude of difference highlights the superior degradation efficiency of 7f's rationally optimized linker design compared to HSP90-based recruiting strategies. HEMTAC CDK4/6 degrader 1 induces CDK4/6 degradation in B16F10 melanoma cells and causes G0/G1 cell cycle arrest, but the substantially higher concentration required limits its utility in applications demanding nanomolar potency .

PROTAC CDK4 degradation DC50

Anti-Proliferative Efficacy in Jurkat Cells: PROTAC CDK4/6 degrader 1 (IC50 = 0.18 μM) Versus Class-Level CDK4/6 Inhibitor Efficacy

PROTAC CDK4/6 degrader 1 (Compound 7f) inhibits Jurkat T-cell leukemia proliferation with an IC50 of 0.18 μM (180 nM), accompanied by G1 phase cell cycle arrest and apoptosis induction . For context, a class-level comparison with CDK4/6 degraders in ER+/HER2- breast cancer models reveals IC50 values of <25 nM in MCF7, T47D, and ZR751 cells, while CDK4/6 inhibitors such as palbociclib show IC50s ranging from 200 nM to 500 nM in MCF7 cells [1]. Although these data derive from different cell lines (Jurkat vs. breast cancer), the pattern indicates that CDK4/6 degraders can achieve antiproliferative potency comparable to or exceeding that of clinical CDK4/6 inhibitors, while operating through a distinct degradation-dependent mechanism. The 0.18 μM IC50 in Jurkat cells positions 7f as a moderately potent antiproliferative agent suitable for degradation-focused studies in leukemia models.

PROTAC Jurkat cells antiproliferative

Rational Design Efficiency: PROTAC CDK4/6 degrader 1 Emerged from Only 10 Synthesized Compounds

PROTAC CDK4/6 degrader 1 (Compound 7f) was identified through a rational drug design approach requiring the synthesis and evaluation of only 10 compounds, a substantially streamlined discovery process compared to traditional PROTAC development [1]. Traditional PROTAC development methods typically necessitate extensive synthesis and screening of numerous linker variations, a process that is both costly and inefficient [2]. In the same study that produced 7f, compound 7 showed DC50 values of 2.0 nM (CDK4) and 4.0 nM (CDK6), while compound 13 exhibited DC50 values of 6.0 nM for both targets, demonstrating that the rational design strategy enabled simultaneous optimization of multiple degradation profiles [3]. The identification of 7f as a dual degrader with DC50 values of 10.5 nM (CDK4) and 2.5 nM (CDK6) from such a small compound library highlights the efficiency of the computational linker design methodology employed [1].

PROTAC rational drug design lead optimization

CDK4/CDK6 Degradation Selectivity Ratio: PROTAC CDK4/6 degrader 1 (4.2:1) Versus BSJ-03-204 (2.6:1) and CP-10 (>50:1)

PROTAC CDK4/6 degrader 1 (Compound 7f) degrades CDK6 approximately 4.2-fold more potently than CDK4, with DC50 values of 2.5 nM and 10.5 nM respectively [1]. The Palbociclib-based PROTAC BSJ-03-204 exhibits inhibition IC50 values of 10.4 nM for CDK6/D1 and 26.9 nM for CDK4/D1, yielding a CDK6:CDK4 selectivity ratio of approximately 2.6:1 . In contrast, the highly selective CDK6 degrader CP-10 demonstrates a CDK6:CDK4 degradation DC50 ratio exceeding 50-80:1, with near-exclusive CDK6 degradation and minimal CDK4 degradation [2]. The CP-10 PROTAC achieves CDK6 degradation with a DC50 of 2.1 nM and degrades mutant CDK6 (e.g., CDK6[D163G]) as efficiently as wild-type, while 7f maintains balanced dual degradation of both CDK4 and CDK6 [1][2]. This spectrum of selectivity profiles — from CP-10 (highly CDK6-selective) through BSJ-03-204 (moderately CDK6-preferring) to 7f (balanced dual degrader) — enables researchers to select the appropriate tool compound based on whether the experimental objective requires isolated CDK6 degradation or coordinated dual CDK4/6 depletion.

PROTAC CDK4/CDK6 selectivity degradation ratio

Recommended Research Applications for PROTAC CDK4/6 degrader 1 (Compound 7f) Based on Quantified Evidence


Investigating Dual CDK4/6 Depletion Phenotypes in Jurkat T-Cell Leukemia Models

PROTAC CDK4/6 degrader 1 is optimized for studies requiring coordinated degradation of both CDK4 and CDK6 with a defined 4.2:1 selectivity ratio (CDK6 DC50 = 2.5 nM; CDK4 DC50 = 10.5 nM) [1]. The compound has been functionally validated in Jurkat cells, where it demonstrates antiproliferative activity (IC50 = 0.18 μM), G1 phase cell cycle arrest, and apoptosis induction . This makes it particularly suitable for leukemia-focused CDK4/6 degradation studies where simultaneous loss of both kinases is required to dissect their overlapping and distinct roles in G1/S transition. Unlike highly CDK6-selective degraders such as CP-10 (CDK6:CDK4 selectivity >50:1), 7f provides balanced dual degradation, enabling investigation of combined CDK4/6 loss-of-function without confounding CDK4 retention effects [2].

Structure-Activity Relationship (SAR) Studies for CDK4/6 PROTAC Linker Optimization

Compound 7f emerged from a rational design campaign requiring synthesis of only 10 compounds, representing a streamlined optimization path compared to traditional PROTAC development [1]. Its dual degradation profile (DC50: CDK4 10.5 nM, CDK6 2.5 nM) and defined linker architecture provide a reference scaffold for further SAR investigations. Researchers seeking to understand how linker composition influences CDK4 versus CDK6 degradation selectivity can use 7f as a benchmark intermediate between broadly dual degraders (e.g., compound 7 with DC50 values of 2.0 nM for CDK4 and 4.0 nM for CDK6) and highly selective CDK6 degraders (e.g., CP-10) . The computational design methodology underlying 7f's discovery also offers a template for applying rational linker optimization to other PROTAC targets [1].

Comparative Degradation Kinetics and Mechanism-of-Action Studies in Cancer Cell Lines

PROTAC CDK4/6 degrader 1 enables direct comparison between CDK4/6 inhibition and degradation mechanisms within the same cellular context. While clinical CDK4/6 inhibitors like palbociclib exhibit IC50 values of 11 nM (CDK4/D1) and 16 nM (CDK6/D1) through kinase inhibition, 7f achieves protein elimination with DC50 values of 10.5 nM and 2.5 nM respectively [1]. This distinct mechanism — degradation versus inhibition — allows researchers to dissect scaffolding-dependent functions of CDK4/6 that persist under inhibitor treatment but are abolished upon degradation. The compound's validated activity in Jurkat cells (IC50 = 0.18 μM with G1 arrest and apoptosis) provides a well-characterized system for time-course degradation studies, target engagement assays, and investigation of compensatory signaling pathways activated upon CDK4/6 loss .

Screening CDK4/6 Degrader Candidates Where HSP90-Based Approaches Are Inadequate

HEMTAC CDK4/6 degrader 1, an HSP90-recruiting PROTAC, requires micromolar concentrations (Kd = 35.7 μM) to engage CDK4/6, limiting its applicability in dose-sensitive assays [1]. PROTAC CDK4/6 degrader 1 (Compound 7f), by contrast, achieves nanomolar degradation potency (CDK4 DC50 = 10.5 nM; CDK6 DC50 = 2.5 nM) . The approximately 3,400-fold difference in effective concentration ranges makes 7f the superior choice for experiments where high compound concentrations would introduce off-target effects, cytotoxicity, or solubility limitations. Applications requiring physiologically relevant concentrations — including primary cell assays, co-culture systems, and in vivo studies — will benefit from 7f's nanomolar potency, whereas HEMTAC-based approaches are constrained to systems tolerant of micromolar compound exposure.

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